2,2-Dichlorobutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13023-00-2 |

|---|---|

Molecular Formula |

C4H6Cl2O2 |

Molecular Weight |

156.99 g/mol |

IUPAC Name |

2,2-dichlorobutanoic acid |

InChI |

InChI=1S/C4H6Cl2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) |

InChI Key |

OBLYWUBMZGHQDN-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)O)(Cl)Cl |

Canonical SMILES |

CCC(C(=O)O)(Cl)Cl |

Other CAS No. |

13023-00-2 |

Origin of Product |

United States |

Foundational & Exploratory

2,2-Dichlorobutanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,2-Dichlorobutanoic Acid

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound (CAS No: 13023-00-2).[1] It is intended for researchers, scientists, and professionals in drug development who require detailed technical information. This document collates data on the compound's physical characteristics, spectroscopic profile, reactivity, and toxicological information. All quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

This compound is a halogenated carboxylic acid. Its chemical structure and properties are detailed below. The presence of two chlorine atoms on the alpha-carbon significantly influences its reactivity and acidity.[2]

Identifiers and Descriptors

| Identifier Type | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 13023-00-2[1][3][4] |

| Molecular Formula | C₄H₆Cl₂O₂[1][3] |

| SMILES | CCC(C(=O)O)(Cl)Cl[3] |

| InChI | InChI=1S/C4H6Cl2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8)[1][3] |

| InChIKey | OBLYWUBMZGHQDN-UHFFFAOYSA-N[3] |

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Weight | 156.99 g/mol [3] |

| Boiling Point | 218.1°C at 760 mmHg[1][5] |

| Density | 1.401 g/cm³[1][5] |

| Flash Point | 85.7°C[1][5] |

| Refractive Index | 1.479[1] |

| pKa (Predicted) | 1.0 ± 0.18[4] |

| Vapor Pressure | 0.0487 mmHg at 25°C[1] |

| XLogP3 | 1.9[3] |

| Topological Polar Surface Area | 37.3 Ų[3] |

Reactivity and Stability

Acidity: The primary characteristic of this compound's reactivity is its enhanced acidity compared to butanoic acid. The two electron-withdrawing chlorine atoms on the α-carbon stabilize the carboxylate anion through the inductive effect. This makes the removal of the acidic proton from the carboxylic acid group easier, rendering it a stronger acid.[2] Among dichlorobutanoic acid isomers, the 2,2-dichloro- variant is the strongest acid because the chlorine atoms are closest to the carboxylic acid group, maximizing the inductive effect.[2][6]

Stability: The compound is stable under recommended storage conditions.[7]

Incompatibilities: It is incompatible with strong oxidizing agents.[7]

Hazardous Decomposition Products: When heated to decomposition, it may form hazardous products such as carbon oxides and hydrogen chloride gas.[7]

Synthesis and Experimental Protocols

A generalized workflow for the characterization of such a compound is illustrated below.

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Spectroscopic Data

While raw spectral data requires access to specialized databases, it is known that spectral information for this compound, including GC-MS, is available.[3] For related compounds like 2,2-Dichlorobutane, NMR and Raman spectra are also available, which can provide a reference for the expected spectral features of the butanoic acid derivative.[9][10]

Safety and Toxicology

This compound is considered an irritant.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[7]

| Hazard Type | Description |

| Eye Contact | Causes serious eye irritation.[7] |

| Skin Contact | Causes skin irritation. May be harmful if absorbed through the skin.[7] |

| Inhalation | May cause respiratory tract irritation. May be harmful if inhaled.[7] |

| Ingestion | May be harmful if swallowed.[7] |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH at levels ≥ 0.1%.[7] |

| Mutagenicity | No data available.[7] |

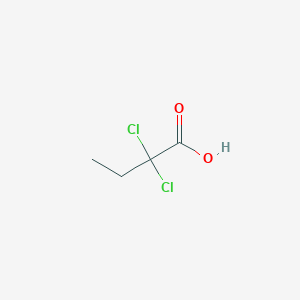

Visualization of Molecular Structure

The structural formula of this compound is a key descriptor for understanding its chemical nature.

Caption: Molecular structure of this compound.

References

- 1. This compound | 13023-00-2 [chemnet.com]

- 2. homework.study.com [homework.study.com]

- 3. This compound | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13023-00-2 [m.chemicalbook.com]

- 5. 13023-00-2_2,2-dichlorobutanoic acidCAS号:13023-00-2_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. Solved The strongest dichlorobutanoic acid is | Chegg.com [chegg.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. 2,2-DICHLOROPENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

In-Depth Technical Guide: 2,2-Dichlorobutanoic Acid

CAS Number: 13023-00-2

This technical guide provides a comprehensive overview of 2,2-Dichlorobutanoic acid, catering to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines representative experimental protocols for its synthesis and analysis, and discusses its potential, though currently underexplored, applications.

Chemical Identity and Physicochemical Properties

This compound, also known as 2,2-Dichlorobutyric acid, is a halogenated carboxylic acid.[1][2][3][4] Its chemical structure consists of a four-carbon butanoic acid backbone with two chlorine atoms substituted at the alpha-carbon position.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for designing experimental conditions, including reaction setups, purification methods, and analytical procedures.

| Property | Value | Reference(s) |

| CAS Number | 13023-00-2 | [1][2][3][4] |

| Molecular Formula | C₄H₆Cl₂O₂ | [1][2][3][4] |

| Molecular Weight | 156.99 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 218.1 °C (at 760 mmHg) | [4] |

| Density | 1.401 g/cm³ | [4] |

| Refractive Index | 1.479 | [4] |

| Flash Point | 85.7 °C | [4] |

| Vapour Pressure | 0.0487 mmHg (at 25 °C) | [4] |

| pKa (Predicted) | 1.0 ± 0.18 | [2] |

| XLogP3 (Predicted) | 1.9 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in peer-reviewed literature. However, based on established organic chemistry principles and methodologies for structurally similar compounds, the following representative protocols can be employed.

Representative Synthesis Protocol: Alpha-Chlorination of Butyric Acid

The synthesis of this compound can be approached via the direct chlorination of butyric acid at the alpha-position. This reaction is a variation of the Hell-Volhard-Zelinsky reaction.

Reaction Principle: Butyric acid is first converted to an acyl halide intermediate, which then undergoes enolization. The enol form is subsequently chlorinated. Repetition of this process leads to dichlorination at the alpha-carbon.

Materials and Reagents:

-

Butyric Acid (1 mole)

-

Thionyl Chloride (SOCl₂) (2.2 moles)

-

Chlorine Gas (Cl₂)

-

Red Phosphorus (catalytic amount, e.g., 0.1 mole) or Phosphorus Trichloride (PCl₃)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄)

-

Distilled water

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

UV lamp (for initiation)

Procedure:

-

Acid Chloride Formation: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas inlet tube, combine butyric acid (1 mole) and a catalytic amount of red phosphorus.

-

Slowly add thionyl chloride (1.1 moles) from the dropping funnel. The mixture is gently warmed to initiate the reaction, which produces butanoyl chloride.

-

Chlorination: Once the formation of the acid chloride is complete, cool the flask. Begin bubbling dry chlorine gas through the mixture while irradiating with a UV lamp. Maintain the temperature as recommended for alpha-chlorination reactions (typically between 80-100 °C).

-

Second Chlorination: Continue the chlorination process. The reaction will proceed through the monochlorinated intermediate (2-chlorobutanoyl chloride) to the desired dichlorinated product (2,2-dichlorobutanoyl chloride). The reaction progress can be monitored by Gas Chromatography (GC).

-

Hydrolysis: Once the reaction is complete, cautiously add the reaction mixture to an excess of cold water with vigorous stirring. This hydrolyzes the 2,2-dichlorobutanoyl chloride to this compound.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Protocol: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile chlorinated organic acids. Due to the polar nature of the carboxylic acid group, derivatization is often required to improve chromatographic peak shape and thermal stability.

Principle: The carboxylic acid is converted to a less polar and more volatile ester (e.g., methyl or ethyl ester) via derivatization. The derivatized analyte is then separated by GC and detected by MS.

Materials and Reagents:

-

Sample containing this compound

-

Derivatization agent (e.g., Diazomethane, BF₃-Methanol, or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Internal Standard (IS) (e.g., a structurally similar chlorinated acid not present in the sample, such as 2,2-Dichloropropionic acid)

-

High-purity solvents (e.g., Dichloromethane, Methanol (B129727), Hexane)

-

Anhydrous Sodium Sulfate

Procedure:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

For aqueous samples, acidify the sample to a pH < 2 with HCl.

-

Pass the acidified sample through a C18 SPE cartridge pre-conditioned with methanol and acidified water.

-

Wash the cartridge with acidified water to remove interferences.

-

Elute the analyte with a suitable solvent like dichloromethane.[5]

-

Dry the eluate by passing it through a small column of anhydrous sodium sulfate.

-

-

Derivatization (Methylation with BF₃-Methanol):

-

Concentrate the dried eluate to approximately 1 mL.

-

Add 1 mL of 14% BF₃-Methanol solution.

-

Heat the mixture in a sealed vial at 60 °C for 30 minutes.

-

Cool the vial, add 1 mL of saturated sodium chloride solution, and extract the resulting methyl ester into hexane.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet: Splitless mode, 250 °C.

-

Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan (m/z 40-400) for qualitative identification. Key ions for the methyl ester of this compound would be determined from a standard injection.

-

Applications in Research and Drug Development

Direct biological activity or applications in drug development for this compound are not well-documented. However, its structure suggests potential utility in several areas:

-

Chemical Building Block: As a bifunctional molecule (carboxylic acid and gem-dichloro group), it can serve as a precursor in the synthesis of more complex molecules, including heterocyclic compounds or other substituted carboxylic acids.

-

Screening Compound: Structurally related halogenated acids have shown biological activity. For instance, 2,2-dichloropropionic acid (Dalapon) is a known herbicide. This suggests that this compound could be a candidate for screening in antimicrobial, antifungal, or herbicidal assays.[6] The presence of the dichloro group can significantly alter lipophilicity and electronic properties, potentially leading to interactions with biological targets.

Visualizations: Workflows and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

References

An In-depth Technical Guide to the Molecular Structure of 2,2-Dichlorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

2,2-Dichlorobutanoic acid is a halogenated derivative of butyric acid. The presence of two chlorine atoms on the alpha-carbon significantly influences its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C4H6Cl2O2 | [1][2][3][4] |

| Molecular Weight | 157.0 g/mol | [1][4] |

| CAS Number | 13023-00-2 | [2][3][4][5] |

| IUPAC Name | This compound | [1] |

| SMILES | CCC(C(=O)O)(Cl)Cl | [1][3] |

| InChI | InChI=1S/C4H6Cl2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) | [1][4] |

| Boiling Point | 218.1 °C at 760 mmHg | [4] |

| Density | 1.401 g/cm³ | [4] |

| Refractive Index | 1.479 | [4] |

| Flash Point | 85.7 °C | [4] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is characterized by a four-carbon chain with a carboxylic acid group at one end. The carbon atom adjacent to the carboxyl group (C2) is bonded to two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show two main signals. The methyl protons (-CH₃) at the C4 position would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂) at the C3 position would appear as a quartet due to coupling with the methyl protons. The acidic proton of the carboxyl group (-COOH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon spectrum would display four distinct signals corresponding to the four carbon atoms in different chemical environments: the carboxyl carbon, the dichloro-substituted alpha-carbon, the methylene carbon, and the methyl carbon. The signal for the carbon atom bonded to the two chlorine atoms is expected to be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| C-H (Alkyl) | 3000-2850 | Stretching |

| C=O (Carboxylic Acid) | 1760-1690 | Stretching |

| C-O | 1320-1210 | Stretching |

| C-Cl | 850-550 | Stretching |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption is also a key diagnostic peak.[6][7][8][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would likely result in fragmentation patterns characteristic of carboxylic acids and halogenated compounds.

-

Molecular Ion Peak (M⁺): The presence of two chlorine atoms will lead to a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation: Common fragmentation pathways would include the loss of the carboxyl group (-COOH) and cleavage of the carbon-carbon bonds. The NIST Mass Spectrometry Data Center reports the most prominent peaks at m/z values of 41, 111, and 39, though a detailed fragmentation analysis is not provided.[1] Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for carboxylic acids.[10][11]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce. However, a plausible synthetic route can be adapted from the synthesis of similar compounds, such as 2,2-dichloropentanoic acid.[12]

Synthesis of this compound (Adapted Protocol)

This protocol is based on the oxidation of the corresponding aldehyde.

Materials:

-

Nitric acid

-

Sodium nitrite (B80452)

Procedure:

-

Dissolve 2,2-dichlorobutanal in dichloromethane in a reaction flask.

-

Add a solution of nitric acid and sodium nitrite to the flask at a controlled temperature (e.g., 20 °C).

-

Allow the reaction to proceed with stirring for an extended period (e.g., 192 hours).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, quench the reaction and perform an aqueous workup to separate the organic and aqueous layers.

-

Isolate the crude product from the organic layer by solvent evaporation.

-

Purify the this compound using an appropriate method, such as distillation or chromatography.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Diagrams

Molecular Structure of this compound

Caption: 2D structure of this compound.

Workflow for Physicochemical Characterization

Caption: Logical workflow for the synthesis and characterization.

Biological Activity

Currently, there is a lack of specific information in publicly accessible scientific literature regarding the biological signaling pathways directly modulated by this compound. While related halogenated short-chain fatty acids have been investigated for various biological effects, dedicated studies on this particular compound are not prominent. Future research may uncover its potential roles in cellular processes.

Conclusion

This compound is a halogenated carboxylic acid with distinct physicochemical properties conferred by the two chlorine atoms on the alpha-carbon. While a complete experimental dataset is not available, this guide provides a foundational understanding of its structure and expected spectral characteristics based on established chemical principles and data from analogous compounds. The provided synthetic and analytical workflow offers a roadmap for researchers aiming to work with this molecule. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

- 1. This compound | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13023-00-2 [chemicalbook.com]

- 3. This compound [drugfuture.com]

- 4. This compound | 13023-00-2 [chemnet.com]

- 5. This compound | 13023-00-2 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 2,2-DICHLOROPENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2,2-Dichlorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-dichlorobutanoic acid, a halogenated carboxylic acid with applications in organic synthesis and as a potential building block in pharmaceutical development. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams of the synthesis pathways and experimental workflows are provided to facilitate a clear understanding of the chemical transformations.

Introduction

This compound is a derivative of butanoic acid containing two chlorine atoms at the alpha-position. This substitution significantly alters the chemical properties of the parent molecule, increasing its reactivity and making it a versatile intermediate for the synthesis of more complex chemical entities. The primary and most established method for the synthesis of this compound is through the direct dichlorination of butanoic acid via the Hell-Volhard-Zelinsky reaction. An alternative two-step pathway involves the initial synthesis of 2-chlorobutanoic acid, followed by a second chlorination step.

Core Synthesis Pathway: Hell-Volhard-Zelinsky Dichlorination of Butanoic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids.[1][2] The reaction is typically carried out by treating the carboxylic acid with a halogen in the presence of a catalytic amount of a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃).[1] For the synthesis of this compound, butanoic acid is subjected to chlorination using chlorine gas with a phosphorus catalyst.

The reaction proceeds through the in-situ formation of butanoyl chloride, which then enolizes. The enol form subsequently reacts with chlorine to afford the α-chlorinated acyl chloride. A second chlorination at the α-position occurs under the reaction conditions to yield the 2,2-dichloro-butanoyl chloride. Subsequent hydrolysis of the acyl chloride gives the final product, this compound.

Experimental Protocol: Dichlorination of Butanoic Acid

Synthesis of 2-Chlorobutanoic Acid (as a procedural basis):

A mixture of 1 mole of butyric acid, 0.005 mole of iodine, 0.038 mole of phosphorus, and 0.006 mole of phosphorus pentachloride is heated to 100°C.[[“]] Chlorine gas is then introduced at a rate of 50 liters per hour with stirring and illumination from a 200-W lamp.[[“]] After the reaction, the resulting acid chloride is hydrolyzed with water for 30 minutes.[[“]] A single distillation is reported to yield 71% of 2-chlorobutanoic acid.[[“]] Further purification can be achieved by fractional distillation.[[“]] To achieve dichlorination, it is hypothesized that the reaction time would need to be extended and the molar equivalent of chlorine gas increased.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-chlorobutanoic acid, which serves as a reference for the dichlorination reaction.

| Parameter | Value | Reference |

| Starting Material | Butyric Acid | [[“]] |

| Reagents | Chlorine, Iodine, Phosphorus, Phosphorus Pentachloride | [[“]] |

| Reaction Temperature | 100°C | [[“]] |

| Product | 2-Chlorobutanoic Acid | [[“]] |

| Yield | 71% (after single distillation) | [[“]] |

Alternative Synthesis Pathway: Stepwise Chlorination

An alternative route to this compound involves a two-step process:

-

Synthesis of 2-Chlorobutanoic Acid: This intermediate is synthesized from butanoic acid as described in the protocol above.

-

Chlorination of 2-Chlorobutanoic Acid: The purified 2-chlorobutanoic acid would then be subjected to a second chlorination step, again likely employing the conditions of the Hell-Volhard-Zelinsky reaction, to introduce the second chlorine atom at the α-position.

This stepwise approach may offer better control over the reaction and potentially lead to a purer final product, as the reaction conditions for each chlorination step can be optimized independently.

Purification and Characterization

The purification of this compound from the reaction mixture is expected to involve fractional distillation under reduced pressure to separate it from any remaining starting material, monochlorinated product, and other byproducts.

Characterization of the final product can be performed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the chlorine atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid and C-Cl bonds.

Spectroscopic Data

The following table summarizes the available mass spectrometry data for this compound.

| Spectroscopic Data | Values |

| GC-MS (m/z) | Top Peak: 41, 2nd Highest: 111, 3rd Highest: 112 |

Visualization of Synthesis Pathways

Hell-Volhard-Zelinsky Dichlorination of Butanoic Acid

Caption: Hell-Volhard-Zelinsky dichlorination of butanoic acid.

Stepwise Chlorination Pathway

Caption: Stepwise synthesis of this compound.

Experimental Workflow for Purification

References

An In-depth Technical Guide to 2,2-Dichlorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dichlorobutanoic acid, focusing on its chemical identity, physicochemical properties, and analytical methodologies. The information is intended to support research and development activities involving this compound.

Chemical Identity and Nomenclature

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is also commonly referred to as 2,2-Dichlorobutyric acid.[1]

Structure:

Physicochemical Properties

The key quantitative physicochemical properties of this compound are summarized in Table 1. These computed and experimental values are critical for experimental design, formulation development, and analytical method development.

| Property | Value | Source |

| Molecular Weight | 156.99 g/mol | [1][2] |

| Density | 1.401 g/cm³ | [2] |

| Boiling Point | 218.1°C at 760 mmHg | [2] |

| Flash Point | 85.7°C | [2] |

| CAS Number | 13023-00-2 | [1][2] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| XLogP3 | 1.9 | [1] |

Experimental Protocols

While specific, detailed synthesis protocols for this compound were not prominently available in the reviewed literature, a generalized analytical protocol for its identification and quantification is presented below. This protocol is based on established gas chromatography-mass spectrometry (GC-MS) methods for the analysis of small carboxylic acids.

3.1 Analytical Protocol: Quantification by GC-MS

Gas chromatography coupled with mass spectrometry is a robust technique for the analysis of halogenated carboxylic acids. Due to the polarity and low volatility of the carboxylic acid group, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

3.1.1 Sample Preparation and Extraction

-

Matrix Dissolution: For solid samples, accurately weigh and dissolve the material in a suitable organic solvent (e.g., methanol, acetonitrile). For liquid samples, an aliquot may be used directly or after dilution.

-

Liquid-Liquid Extraction (for aqueous matrices):

-

Adjust the pH of the aqueous sample to <2 using a strong acid (e.g., HCl) to ensure the carboxylic acid is in its protonated form.

-

Extract the analyte into an immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Repeat the extraction process three times to ensure quantitative recovery. .

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample to a final volume of approximately 1 mL.

3.1.2 Derivatization (Silylation)

Derivatization is crucial for the GC-MS analysis of carboxylic acids. Silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, is a common and effective method.[3][4]

-

Transfer 100 µL of the concentrated extract to a clean, dry autosampler vial.

-

Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

-

Cool the vial to room temperature before GC-MS injection.

3.1.3 GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of derivatized carboxylic acids.[5]

-

Gas Chromatograph: Agilent GC system (or equivalent)

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless injection (1 µL).

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Agilent MS (or equivalent)

-

Interface Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 40-500) for qualitative identification and Selected Ion Monitoring (SIM) for quantitative analysis.

Visualization of Experimental Workflow

The logical flow of the analytical protocol described above is crucial for reproducibility and understanding. The following diagram illustrates the key stages from sample receipt to data analysis.

Caption: Generalized workflow for the GC-MS analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain literature detailing the biological activity, metabolic fate, or interaction of this compound with cellular signaling pathways. Research on structurally related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), has shown various biological effects, including the induction of oxidative stress and apoptosis.[6][7][8] However, these findings cannot be directly extrapolated to this compound without dedicated experimental investigation. Future research is required to elucidate the potential pharmacological or toxicological profile of this specific molecule.

References

- 1. This compound | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13023-00-2 [chemnet.com]

- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Toxicity of 2,4-dichlorophenoxyacetic acid - molecular mechanisms | Semantic Scholar [semanticscholar.org]

- 7. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 2,2-Dichlorobutanoic acid

An In-depth Technical Guide on the Physical Properties of 2,2-Dichlorobutanoic Acid

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key concepts and workflows.

Core Physical and Chemical Properties

This compound, with the chemical formula C₄H₆Cl₂O₂, is a halogenated carboxylic acid.[1][2] At room temperature, it exists as a colorless, corrosive liquid with a pungent odor.[1] Its chemical structure is characterized by a butane (B89635) chain with two chlorine atoms and a carboxylic acid group attached to the second carbon atom.

Quantitative Data Summary

The known are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 13023-00-2 | [2][4] |

| Molecular Formula | C₄H₆Cl₂O₂ | [2][3] |

| Molecular Weight | 156.99 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

| Density | ~1.401 g/cm³ | [2][5] |

| Boiling Point | 218.1 °C at 760 mmHg | [2][5] |

| Flash Point | 85.7 °C | [2][6] |

| Refractive Index | ~1.479 | [2][5] |

| pKa (Predicted) | ~1.0 ± 0.18 | [4][7] |

| Water Solubility | Moderately soluble | [1] |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and acetone | [1] |

Experimental Protocols

The following sections detail the methodologies for determining the key .

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

-

A small sample of this compound (a few mL) is placed into a distillation flask.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the flask.

-

The flask is heated gently in a heating mantle or an oil bath.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the observed boiling point.

-

Since boiling point is pressure-dependent, the atmospheric pressure should be recorded at the time of the measurement. The value of 218.1°C is the boiling point at standard pressure (760 mmHg).[2]

Determination of Density

Density is the mass of a substance per unit volume. As this compound is a liquid, its density can be determined using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured (m₁).

-

The pycnometer is filled with distilled water of a known temperature, and its mass is measured (m₂). The density of water (ρ_water) at this temperature is known.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature. Its mass is measured again (m₃).

-

The volume of the pycnometer (V) is calculated: V = (m₂ - m₁) / ρ_water.

-

The density of the this compound (ρ_acid) is then calculated: ρ_acid = (m₃ - m₁) / V.

Qualitative Solubility Analysis

The solubility of this compound in various solvents provides insight into its polarity and acidic nature.

Methodology:

-

Water Solubility: Add approximately 0.1 mL of this compound to 2 mL of deionized water in a test tube.[8] Agitate the mixture vigorously.[8] Observe if the acid dissolves completely, indicating moderate to high solubility.[1] The carboxylic acid group allows for hydrogen bonding with water.[1]

-

Organic Solvent Solubility: Repeat the process with organic solvents such as ethanol and acetone.[1] The compound is expected to be fully miscible due to favorable dipole-dipole interactions.

-

Aqueous Base Solubility: Add approximately 0.1 mL of the acid to 2 mL of 5% aqueous sodium hydroxide (B78521) (NaOH) solution and, in a separate test tube, to 2 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.[8][9] The acid should dissolve readily in both basic solutions due to the acid-base reaction forming the highly water-soluble sodium 2,2-dichlorobutanoate salt. Observation of effervescence (CO₂ gas) in the NaHCO₃ solution is a strong confirmation of a carboxylic acid.[10]

Visualizations

The following diagrams, created using the DOT language, illustrate a logical workflow for solubility and acidity determination and the chemical principle behind the acidity of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 13023-00-2 [chemnet.com]

- 3. This compound | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13023-00-2 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 13023-00-2_2,2-dichlorobutanoic acidCAS号:13023-00-2_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 7. This compound | 13023-00-2 [m.chemicalbook.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to the Solubility of 2,2-Dichlorobutanoic Acid

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dichlorobutanoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines its solubility in various solvents, presents a structured data summary, and details a general experimental protocol for solubility determination.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a carboxylic acid like this compound, solubility is primarily influenced by the interplay between its polar carboxylic head and its nonpolar alkyl chain. The presence of two chlorine atoms on the alpha-carbon further modifies its electronic properties and intermolecular interactions.

This compound is generally considered to be moderately soluble in water.[1] This is attributed to the ability of the carboxylic acid group to form hydrogen bonds with water molecules. In organic solvents, particularly polar organic solvents like ethanol (B145695) and acetone, its solubility is significantly higher.[1] The alkyl portion of the molecule interacts favorably with the organic solvent, while the polar group can still engage in dipole-dipole interactions. It is also important to note that solubility is temperature-dependent, generally increasing with a rise in temperature for both aqueous and organic solvents.[1]

Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | 25 | Value | Value |

| Ethanol | 25 | Value | Value |

| Acetone | 25 | Value | Value |

| Diethyl Ether | 25 | Value | Value |

| Dichloromethane | 25 | Value | Value |

Note: The values in this table are placeholders and should be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Volumetric flasks

-

Beakers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

A suitable analytical method for concentration determination (e.g., titration, spectroscopy)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a beaker.

-

Place the beaker in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is established, allow the solution to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter (of a material compatible with the solvent) to remove any remaining microscopic particles.

-

-

Determination of Solute Concentration:

-

Accurately dilute the filtered, saturated solution to a concentration suitable for the chosen analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical technique. For a carboxylic acid, this could be a simple acid-base titration with a standardized solution of a strong base (e.g., NaOH).

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

-

Calculation of Solubility:

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Analysis of 2,2-Dichlorobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,2-dichlorobutanoic acid, a halogenated carboxylic acid of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental spectra, this guide presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. It also includes standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and available Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three non-equivalent proton environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~11-13 | Singlet (broad) | 1H | -COOH |

| b | ~2.4 - 2.8 | Quartet | 2H | -CH₂- |

| c | ~1.1 - 1.4 | Triplet | 3H | -CH₃ |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum of this compound shows four signals, corresponding to the four unique carbon atoms.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~170 - 175 | C=O |

| 2 | ~85 - 95 | CCl₂ |

| 3 | ~40 - 50 | -CH₂- |

| 4 | ~10 - 15 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data

The infrared spectrum of this compound is predicted to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 2850-2960 | Medium | C-H stretch | Alkyl |

| 1700-1725 | Strong | C=O stretch | Carboxylic Acid |

| 1400-1470 | Medium | C-H bend | Alkyl |

| 1210-1320 | Medium | C-O stretch | Carboxylic Acid |

| 920-950 | Medium, Broad | O-H bend | Carboxylic Acid |

| 600-800 | Strong | C-Cl stretch | Alkyl Halide |

Table 4: Mass Spectrometry Data

Mass spectrometry of this compound will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.

| m/z | Relative Abundance | Assignment |

| 156/158/160 | Variable | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion) |

| 111/113 | Variable | [M - COOH]⁺ |

| 93/95 | Variable | [M - COOH - H₂O]⁺ |

| 63 | Variable | [C₂H₄Cl]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR:

-

Acquire a single scan to check the spectral window and receiver gain.

-

Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay.

-

Acquire the spectrum.

-

-

For ¹³C NMR:

-

Set a wider spectral width to encompass all carbon signals.

-

Use proton decoupling to simplify the spectrum.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick and label the peaks in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or acetone).

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid or a drop of liquid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will be displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

A mass spectrum is generated, plotting the relative intensity of the ions versus their m/z ratio.

-

Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns for chlorine-containing fragments.

-

Visualizations

The following diagrams illustrate the relationships between spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

The Discovery of 2,2-Dichlorobutanoic Acid: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dichlorobutanoic acid, a halogenated carboxylic acid, has a history rooted in the broader exploration of chlorinated organic compounds. While a singular, seminal discovery event is not prominently documented in readily available historical scientific literature, its synthesis and properties are understood within the context of established organic chemistry principles. This technical guide provides a comprehensive overview of the probable synthetic routes, physicochemical properties, and a discussion on the potential, though currently undocumented, biological significance of this compound. The lack of specific research on its biological activity precludes a detailed discussion of its mechanism of action and associated signaling pathways.

Introduction

The study of halogenated organic compounds has been a cornerstone of organic chemistry for over a century, yielding molecules with a vast array of applications, from pharmaceuticals and agrochemicals to industrial solvents and polymers. The introduction of chlorine atoms into an organic scaffold can significantly alter its physical, chemical, and biological properties. This compound, also known as 2,2-dichlorobutyric acid, is one such molecule. Its structure, featuring two chlorine atoms on the alpha-carbon of butanoic acid, suggests unique chemical reactivity and potential for biological interactions.

This guide aims to consolidate the available information on this compound, focusing on its synthesis, and characterization, and providing a framework for future research into its potential applications, particularly in the realm of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Cl₂O₂ | [1][2] |

| Molecular Weight | 156.99 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 13023-00-2 | [1][2][3] |

| Boiling Point | 218.1 °C at 760 mmHg | [2] |

| Density | 1.401 g/cm³ | [2] |

| Refractive Index | 1.479 | [2] |

| Flash Point | 85.7 °C | [2] |

Synthesis of this compound

Experimental Protocol: α,α-Dichlorination of Butanoic Acid

This protocol is a generalized procedure based on the known reactivity of carboxylic acids.

Materials:

-

Butanoic acid

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Chlorine gas (Cl₂)

-

Anhydrous reaction vessel

-

Distillation apparatus

-

Appropriate solvents (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

Procedure:

-

Acid Chloride Formation: In an anhydrous reaction vessel, butanoic acid is reacted with an excess of thionyl chloride or phosphorus pentachloride to form butanoyl chloride. This step is crucial as the acid chloride is more reactive towards α-halogenation. The reaction is typically performed under reflux until the evolution of HCl or other gaseous byproducts ceases.

-

Chlorination: The crude butanoyl chloride is then subjected to chlorination. Chlorine gas is bubbled through the reaction mixture, often under UV irradiation or in the presence of a radical initiator, to promote the substitution of the α-hydrogens with chlorine atoms. The reaction temperature is carefully controlled to prevent unwanted side reactions. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the formation of mono- and di-chlorinated products.

-

Hydrolysis: Upon completion of the dichlorination, the resulting 2,2-dichlorobutanoyl chloride is carefully hydrolyzed by the addition of water. This converts the acid chloride back to the carboxylic acid, yielding this compound.

-

Purification: The final product is then purified, typically by distillation under reduced pressure, to separate it from any remaining starting materials, monochlorinated byproducts, and residual solvents.

Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the chlorine atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) functional groups of the carboxylic acid.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Biological Activity and Signaling Pathways (Undocumented)

A comprehensive search of scientific literature reveals a significant gap in the knowledge regarding the biological activity of this compound. There are no published studies detailing its effects on biological systems, its mechanism of action, or any signaling pathways it might modulate.

This lack of data presents both a challenge and an opportunity for the scientific community. Given that other halogenated carboxylic acids exhibit a range of biological effects, from herbicidal activity to metabolic disruption, it is plausible that this compound could possess interesting and potentially useful biological properties.

Hypothetical Workflow for Investigating Biological Activity

For researchers interested in exploring the bioactivity of this compound, a logical experimental workflow is proposed below.

Caption: Hypothetical workflow for the investigation of the biological activity of this compound.

Conclusion and Future Directions

This compound remains a molecule with well-defined chemical properties but an uncharted biological profile. While its synthesis can be achieved through established chemical methodologies, the absence of research into its biological effects represents a significant knowledge gap. The information presented in this guide provides a foundational understanding of this compound and a roadmap for future investigations.

For researchers in drug discovery and development, this compound and its derivatives represent a potential, unexplored area of chemical space. Future research should focus on:

-

Systematic Screening: Conducting broad-based biological screening to identify any potential therapeutic activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications impact its (yet to be discovered) biological activity.

-

Toxicological Evaluation: Assessing the safety profile of the compound to determine its suitability for further development.

The exploration of such understudied compounds is essential for the advancement of chemical biology and the discovery of novel therapeutic agents.

References

A Historical and Technical Guide to the Synthesis of 2,2-Dichlorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichlorobutanoic acid, a halogenated carboxylic acid, has been a subject of interest in organic synthesis due to its potential as a building block in the preparation of more complex molecules. Its synthesis has evolved over time, with historical methods paving the way for more refined procedures. This technical guide provides an in-depth overview of the core synthesis methodologies for this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Synthesis Methodologies

The two primary routes for the synthesis of this compound are the direct chlorination of butanoic acid via the Hell-Volhard-Zelinsky reaction and the oxidation of 2,2-dichlorobutanal (B8715161).

The Hell-Volhard-Zelinsky (HVZ) Reaction Route

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and historically significant method for the α-halogenation of carboxylic acids. The reaction is typically carried out by treating the carboxylic acid with a halogen (in this case, chlorine) in the presence of a catalytic amount of a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃). The synthesis of this compound via this route is a two-step process: the monochlorination of butanoic acid to 2-chlorobutanoic acid, followed by a second, more forcing chlorination to yield the dichloro product.

Reaction Pathway:

Figure 1: Hell-Volhard-Zelinsky synthesis of this compound.

The initial monochlorination of butanoic acid is a well-documented procedure.

Experimental Protocol:

A mixture containing 1 mole of butanoic acid, 0.005 moles of iodine, 0.038 moles of phosphorus, and 0.006 moles of phosphorus pentachloride is heated to 100°C. Chlorine gas is then bubbled through the mixture at a rate of 50 liters per hour for a duration necessary to introduce 1 mole of chlorine, with stirring and illumination by a 200-W lamp. Following the chlorination, the small amount of butanoyl chloride produced is hydrolyzed by the addition of water over 30 minutes. The crude product is then purified by distillation.[1]

A variation of this procedure utilizes butyric anhydride (B1165640) as a catalyst. In this method, n-butyric acid and liquid chlorine are reacted in the presence of butyric anhydride at a temperature between 50°C and 150°C for 5 to 15 hours. After the reaction, the product is purified by rectification.[2]

Quantitative Data for Monochlorination:

| Parameter | Value (Method 1) | Value (Method 2) |

| Starting Material | Butanoic Acid (1 mole) | n-Butyric Acid |

| Catalyst/Reagents | I₂, P, PCl₅, Cl₂ | Butyric Anhydride, Liquid Cl₂ |

| Temperature | 100°C | 50 - 150°C |

| Reaction Time | Not specified | 5 - 15 hours |

| Yield | 71% | 83 - 93% |

| Purity | Not specified | > 99% |

The second chlorination to produce the dichloro derivative is known to be more challenging and requires more vigorous reaction conditions. While specific protocols for this compound are scarce in readily available literature, analogous syntheses of α,α-dihalopropionic acids provide insight into the necessary conditions. The chlorination of α-chloropropionic acid to α,α-dichloropropionic acid is reported to be sluggish at lower temperatures and requires heating to at least 150°C in the presence of a phosphorus-containing catalyst.

Generalized Experimental Protocol (based on analogous reactions):

2-Chlorobutanoic acid is heated to a temperature between 150°C and 225°C in the presence of a catalytic amount (1-10 mol%) of phosphorus trichloride. Chlorine gas is then introduced into the reaction mixture at a controlled rate, approximately equivalent to the rate of its consumption. The reaction is monitored until the desired degree of dichlorination is achieved. The resulting crude 2,2-dichlorobutanoyl chloride is then hydrolyzed with water, and the final product, this compound, is purified by fractional distillation.

Expected Quantitative Data (based on analogous reactions):

| Parameter | Expected Value |

| Starting Material | 2-Chlorobutanoic Acid |

| Catalyst | Phosphorus Trichloride (1-10 mol%) |

| Temperature | 150 - 225°C |

| Reaction Time | Several hours (reaction is sluggish) |

| Yield | Moderate to good (highly dependent on conditions) |

Oxidation of 2,2-Dichlorobutanal

An alternative route to this compound involves the oxidation of the corresponding aldehyde, 2,2-dichlorobutanal. This method leverages the well-established oxidation of aldehydes to carboxylic acids.

Reaction Pathway:

Figure 2: Oxidation of 2,2-Dichlorobutanal to this compound.

Experimental Protocol:

While a specific protocol for the oxidation of 2,2-dichlorobutanal is not detailed in the searched literature, a general procedure using common oxidizing agents can be adapted.

-

Using Potassium Permanganate (B83412) (KMnO₄): 2,2-Dichlorobutanal would be dissolved in a suitable solvent, such as a mixture of t-butanol and water containing a phosphate (B84403) buffer to maintain a near-neutral pH. A solution of potassium permanganate is then added portion-wise with stirring, and the reaction temperature is maintained, typically at or below room temperature. The reaction is monitored by the disappearance of the purple permanganate color. Upon completion, the manganese dioxide byproduct is removed by filtration, and the filtrate is acidified and extracted to isolate the this compound.

-

Using Chromic Acid (Jones Reagent): 2,2-Dichlorobutanal, dissolved in acetone, would be treated with a standardized solution of chromic acid (prepared from chromium trioxide in sulfuric acid) with cooling. The reaction is typically rapid. After the oxidation is complete, the excess chromic acid is quenched (e.g., with isopropanol), and the product is isolated by extraction.

Quantitative Data for an Analogous Oxidation:

The oxidation of 2,2-dichloropentanal (B1597636) to 2,2-dichloropentanoic acid has been reported with a yield of 87% using a mixture of nitric acid and sodium nitrite (B80452) in dichloromethane (B109758) at 20°C for 192 hours. This suggests that the oxidation of 2,2-dichloroaldehydes can be a high-yielding process, although the reaction time can be significant.

| Parameter | Value (Analogous Reaction) |

| Starting Material | 2,2-Dichloropentanal |

| Oxidizing Agents | Nitric Acid, Sodium Nitrite |

| Solvent | Dichloromethane |

| Temperature | 20°C |

| Reaction Time | 192 hours |

| Yield | 87% |

Conclusion

The synthesis of this compound has historically relied on the robust Hell-Volhard-Zelinsky reaction, a method that allows for the stepwise chlorination of butanoic acid. While effective, the second chlorination step requires forcing conditions. An alternative and potentially high-yielding approach is the oxidation of 2,2-dichlorobutanal. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. This guide provides the foundational knowledge and detailed protocols necessary for scientists and professionals to undertake the synthesis of this valuable chemical intermediate. Further optimization of the dichlorination step in the HVZ reaction and the development of more efficient oxidation protocols for 2,2-dichlorobutanal remain areas for potential research and improvement.

References

A Comprehensive Technical Guide to the Safety and Handling of 2,2-Dichlorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 2,2-Dichlorobutanoic acid. Given the limited availability of specific toxicological data for this compound, this document incorporates safety information from structurally similar compounds and established guidelines for handling corrosive materials. All recommendations should be implemented in conjunction with a thorough site-specific risk assessment and adherence to all applicable regulatory requirements.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 13023-00-2 | [1][2][3][4] |

| Molecular Formula | C₄H₆Cl₂O₂ | [1][3] |

| Molecular Weight | 156.99 g/mol | [1] |

| Boiling Point | 218.1°C at 760 mmHg | [5] |

| Density | 1.401 g/cm³ | [5] |

| Flash Point | 85.7°C | [5] |

| Vapor Pressure | 0.0487 mmHg at 25°C | [5] |

| Refractive Index | 1.479 | [5] |

| Solubility | Soluble in water. | [6] |

Hazard Identification and GHS Classification

Anticipated GHS Classification:

-

Pictograms:

-

Corrosion (GHS05)

-

Skull and Crossbones (GHS06)

-

Health Hazard (GHS08)

-

Environment (GHS09)

-

-

Signal Word: Danger[7]

Anticipated Hazard Statements:

| Code | Statement |

| H290 | May be corrosive to metals.[7] |

| H311 | Toxic in contact with skin.[7] |

| H314 | Causes severe skin burns and eye damage.[7] |

| H351 | Suspected of causing cancer.[7] |

| H360 | May damage fertility or the unborn child.[7] |

| H373 | May cause damage to organs through prolonged or repeated exposure.[7] |

| H400 | Very toxic to aquatic life.[7] |

Exposure Limits

Specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) from OSHA or the Threshold Limit Value (TLV) from ACGIH, have not been established for this compound. In the absence of specific limits, the exposure limits for structurally similar compounds should be considered as a reference for risk assessment and control.

| Compound | Exposure Limit | Organization |

| 2,4-Dichlorophenoxyacetic acid | 10 mg/m³ (8-hour TWA) | OSHA/ACGIH/NIOSH[8] |

| Butanoic acid | 10 mg/m³ (8-hour OELV - Latvia), 15 ppm (TEEL-0), 40 ppm (TEEL-1), 250 ppm (TEEL-2 and TEEL-3) | Various[8] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride gas, carbon monoxide, and carbon dioxide.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, goggles, and a lab coat or apron. Ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area to contain the spill and collect the material. Neutralize the residue with a suitable agent, such as sodium bicarbonate, before final cleaning.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash thoroughly after handling.[6][7]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a corrosive-resistant container. Recommended storage temperature is 2-8°C.[7] Incompatible with strong oxidizing agents and strong bases.[10]

Exposure Controls and Personal Protection

A comprehensive PPE program is mandatory when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, with a preference for using a certified chemical fume hood. Eyewash stations and safety showers must be readily available.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[10]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic acids and acid gases should be used.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[10]

-

Conditions to Avoid: Incompatible products and excess heat.

-

Incompatible Materials: Strong oxidizing agents, strong bases.[10]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen chloride gas.

Toxicological Information

Acute Toxicity: While no specific LD50 or LC50 data for this compound was found, it is expected to be harmful or toxic by ingestion, dermal contact, and inhalation based on its corrosive nature. For the related compound, butanoic acid, the oral LD50 in rats is reported as 2940 mg/kg (male) and 8790 mg/kg (female), and the dermal LD50 in rabbits is 6077 mg/kg.[8] For dichloroacetic acid, the oral LD50 in rats is 2820 mg/kg, and the dermal LD50 in rabbits is 510 mg/kg.[6]

Skin Corrosion/Irritation: Expected to be corrosive to the skin.[11]

Serious Eye Damage/Irritation: Expected to cause serious eye damage.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Some related chlorinated acids are suspected of causing cancer and reproductive toxicity.[7] Therefore, this compound should be handled as a potential carcinogen and reproductive toxin until specific data is available.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of relevant protocols that would be used to evaluate the safety of this compound.

OECD Test Guideline 402: Acute Dermal Toxicity This guideline details a procedure for assessing the acute toxic effects of a substance applied to the skin. A single dose of the substance is applied to the shaved skin of experimental animals (typically rabbits or rats). The animals are observed for a period of 14 days for signs of toxicity and mortality. This test allows for the determination of the dermal LD50.

OECD Test Guideline 403: Acute Inhalation Toxicity This guideline describes a method for evaluating the acute toxicity of a substance when inhaled. Animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in a chamber for a defined period (typically 4 hours). The animals are then observed for up to 14 days for signs of toxicity and mortality to determine the LC50.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to the shaved skin of an animal (usually a rabbit) under a gauze patch for a period of up to 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion This guideline is used to assess the potential of a substance to cause eye irritation or corrosion. A small amount of the substance is instilled into the eye of an experimental animal (typically a rabbit). The eye is then examined for effects on the cornea, iris, and conjunctiva at specific time points.

Visualized Workflows

Caption: Emergency response workflow for a spill of this compound.

References

- 1. This compound | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13023-00-2 [chemicalbook.com]

- 3. This compound [drugfuture.com]

- 4. This compound | 13023-00-2 [chemicalbook.com]

- 5. Impedance-based in vitro eye irritation testing enables the categorization of diluted chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. chemsafetypro.com [chemsafetypro.com]

Unlocking the Therapeutic Potential of 2,2-Dichlorobutanoic Acid: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Preclinical Research Landscape of a Promising Metabolic Modulator

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the potential research avenues for 2,2-dichlorobutanoic acid. While direct research on this compound is limited, this document leverages data from structurally similar molecules, such as dichloroacetate (B87207) (DCA), to outline promising therapeutic hypotheses, experimental protocols, and key areas for investigation.

Core Chemical and Physical Properties

This compound is a short-chain carboxylic acid characterized by the presence of two chlorine atoms on the alpha-carbon. This structural feature significantly influences its chemical reactivity and is hypothesized to be central to its biological activity.

| Property | Value | Reference |

| CAS Number | 13023-00-2 | [1][2] |

| Molecular Formula | C₄H₆Cl₂O₂ | [1][2] |

| Molecular Weight | 156.99 g/mol | [1][2] |

| Density | 1.401 g/cm³ | [1] |

| Boiling Point | 218.1 °C at 760 mmHg | [1] |

| Acidity | Predicted to be the strongest among dichlorobutanoic acid isomers | [3] |

Potential Research Areas and Hypothesized Mechanisms of Action

Drawing parallels with the well-studied metabolic modulator dichloroacetate (DCA), this compound presents several exciting avenues for therapeutic research.

Metabolic Modulation in Oncology

Hypothesis: this compound may shift cancer cell metabolism from glycolysis towards oxidative phosphorylation, thereby inducing apoptosis and inhibiting tumor growth. Many cancer cells exhibit the Warburg effect, relying on aerobic glycolysis for energy production. By activating the Pyruvate (B1213749) Dehydrogenase (PDH) complex, this compound could force pyruvate into the mitochondria for oxidative phosphorylation, a less favorable metabolic state for many cancer cells.

Supporting Evidence from Analogs: Dichloroacetate (DCA) has been shown to inhibit Pyruvate Dehydrogenase Kinase (PDK), leading to the activation of the PDH complex.[4] This metabolic shift has been demonstrated to induce apoptosis in various cancer cell lines. A close structural analog, 2,2'-dichloropropionate, has also been shown to inhibit PDK.[4]

Proposed Signaling Pathway: Activation of Pyruvate Dehydrogenase Complex

Caption: Hypothesized mechanism of this compound via PDK inhibition.

Treatment of Metabolic Disorders

Hypothesis: By enhancing glucose oxidation, this compound could be a therapeutic candidate for conditions characterized by impaired glucose metabolism, such as diabetes and lactic acidosis.

Supporting Evidence from Analogs: DCA has been investigated for the treatment of diabetes and hyperlipoproteinemia, where it was shown to reduce fasting hyperglycemia and plasma lactate (B86563) levels.[5][6]

Neurological Disorders

Hypothesis: this compound may offer neuroprotective effects in conditions of cerebral ischemia or traumatic brain injury by improving mitochondrial energy metabolism.